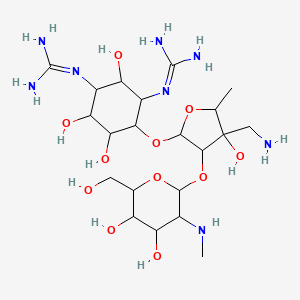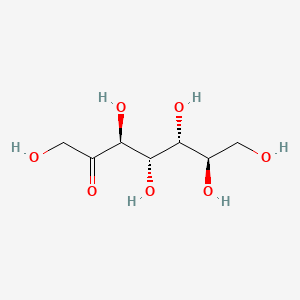
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-
Vue d'ensemble
Description
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is a heterocyclic organic compound that features a pyrimidine ring fused with a propanoic acid moiety
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit binding affinities at the glycine binding site of the nmda receptor–channel complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
It’s suggested that similar compounds interact with their targets, such as the nmda receptor, leading to changes in the receptor’s function .
Biochemical Pathways
The interaction with the nmda receptor suggests that it may influence pathways related to synaptic plasticity and memory function .
Result of Action
Its interaction with the nmda receptor suggests potential effects on synaptic plasticity and memory function .
Analyse Biochimique
Biochemical Properties
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with glycine binding sites of the NMDA receptor-channel complex . These interactions are essential for modulating neurotransmission and synaptic plasticity.
Cellular Effects
The effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of KATP channels and AMPA receptors, which are critical for maintaining cellular homeostasis and function . Additionally, it has been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Molecular Mechanism
At the molecular level, 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit chitin synthase, an enzyme crucial for fungal cell wall synthesis . This inhibition disrupts fungal growth and proliferation, making it a potential antifungal agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antimicrobial and antifungal activities .
Dosage Effects in Animal Models
The effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial and antihypertensive activities. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides . These interactions are crucial for maintaining cellular energy balance and function.
Transport and Distribution
The transport and distribution of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrimidine derivative with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar heterocyclic structure and is known for its use as a diuretic and antihypertensive agent.
1,2,4-Triazole: Another heterocyclic compound with applications in medicinal chemistry and agrochemicals.
Uniqueness: 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is unique due to its specific combination of a pyrimidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREWQDQQBBUISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183703 | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2950-82-5 | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2950-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,9,10,11,12,12-hexachloro-4,6-dimethyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1208942.png)









